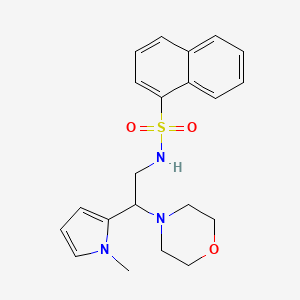
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide, commonly known as MNS, is a chemical compound that has been widely used in scientific research. MNS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Supramolecular Chemistry
Naphthalene derivatives, like naphthalene-1,5-diphosphonic acid and its counterparts, are used in the construction of supramolecular assemblies. These structures exhibit various forms such as solvatomorphs, layered structures, and channel structures, influenced by the conformational flexibility of the acids used (Białek et al., 2013).
Protein Kinase Inhibition
Isoquinoline derivatives of naphthalenesulfonamides have been identified as potent inhibitors of protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. These inhibitors demonstrate a competitive inhibition mechanism with respect to ATP (Hidaka et al., 1984).
Enhanced Therapeutic Properties
Naphthalene derivatives have been explored for their role in improving the therapeutic properties of Naphthalane oil by removing toxic components such as sulfur compounds and carcinogenic hydrocarbons (Abbasov et al., 2015).
Chemical Reactions and Kinetics
Studies on naphthalene derivatives, including those with morpholine, have provided insights into chemical reaction mechanisms, like nucleophilic substitutions, and kinetics. This research aids in the understanding of the structural formation and behavior of such compounds (Asahi et al., 1984).
Asymmetric Catalysis
Naphthalene-bridged ligands have been synthesized for use in asymmetric catalysis, such as in the hydrogenation of quinoline derivatives, demonstrating significant enantioselectivity (Lu & Bolm, 2008).
Enhancement of Nerve Growth Factor
Naphthalene derivatives have been synthesized for the potential enhancement of nerve growth factor-induced neurite outgrowth, indicating a potential role in neuroregenerative therapies (Williams et al., 2010).
Protein Binding Studies
Research using naphthalene sulfonamides has been conducted to study their binding to proteins, like bovine serum albumin, aiding in the understanding of drug-protein interactions and the development of pharmaceutical formulations (Jun et al., 1971).
Organocatalysis
Naphthalene-based sulfonamides have been utilized as organocatalysts in chemical reactions like the Michael addition of ketones to nitroolefins, showcasing their utility in synthetic organic chemistry (Syu et al., 2010).
Magnetic Anisotropy Studies
Naphthalene-sulfonamide complexes have been studied for their magnetic properties, particularly in understanding magnetic anisotropy, which is crucial in fields like material science and magnetic resonance imaging (Wu et al., 2019).
Therapeutic Applications
Studies on isoquinoline and naphthalene sulfonamides have contributed significantly to understanding the physiological functions of various protein kinases and developing new medicines (Hidaka et al., 2005).
特性
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-23-11-5-9-19(23)20(24-12-14-27-15-13-24)16-22-28(25,26)21-10-4-7-17-6-2-3-8-18(17)21/h2-11,20,22H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGSRNNMPUQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

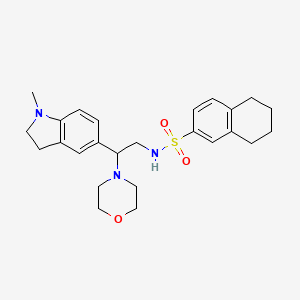
![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)
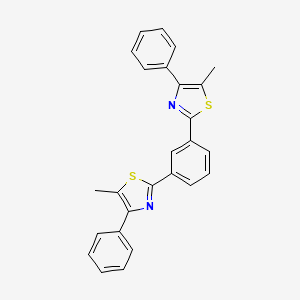
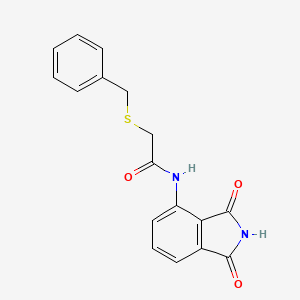


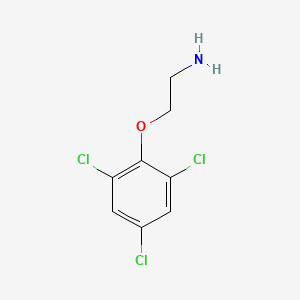
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide](/img/structure/B2715048.png)
![4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one](/img/structure/B2715050.png)
![2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2715051.png)

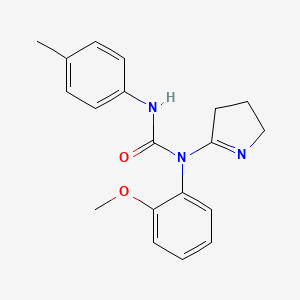
![3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2715055.png)
